REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:14]=[C:5]2[N:6]=[CH:7][C:8]3[NH:9]C(=O)[NH:11][C:12]=3[N:4]2[N:3]=1.Cl>>[CH3:1][C:2]1[CH:14]=[C:5]2[N:6]=[CH:7][C:8]([NH2:9])=[C:12]([NH2:11])[N:4]2[N:3]=1
|
Name
|
Compound ( 10-2 )
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
CC1=NN2C(N=CC=3NC(NC23)=O)=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo and water (˜40 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting solid (starting material) was filtered
|
Type
|
CUSTOM
|
Details
|
to recover Compound (10-2)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(N=CC(=C2N)N)=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |